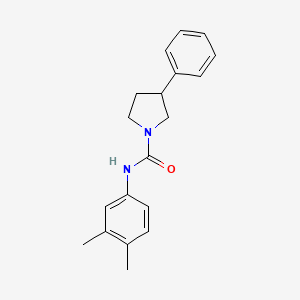

N-(3,4-dimethylphenyl)-3-phenylpyrrolidine-1-carboxamide

Description

N-(3,4-dimethylphenyl)-3-phenylpyrrolidine-1-carboxamide is a pyrrolidine-based carboxamide derivative featuring a 3,4-dimethylphenyl group attached to the carboxamide nitrogen and a phenyl substituent at the 3-position of the pyrrolidine ring. Structure validation protocols, as outlined by Spek (2009), ensure accuracy in such analyses .

Properties

IUPAC Name |

N-(3,4-dimethylphenyl)-3-phenylpyrrolidine-1-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H22N2O/c1-14-8-9-18(12-15(14)2)20-19(22)21-11-10-17(13-21)16-6-4-3-5-7-16/h3-9,12,17H,10-11,13H2,1-2H3,(H,20,22) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZSPSSVQJUNQFLX-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(C=C1)NC(=O)N2CCC(C2)C3=CC=CC=C3)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H22N2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

294.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

2.6 [ug/mL] (The mean of the results at pH 7.4) | |

| Record name | SID24815206 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3,4-dimethylphenyl)-3-phenylpyrrolidine-1-carboxamide typically involves the reaction of 3,4-dimethylphenylamine with a suitable pyrrolidine derivative under controlled conditions. One common method involves the use of crotonic acid and toluene as solvents, with the reaction mixture being refluxed for several hours . The reaction conditions often require the presence of a base, such as sodium hydroxide, to facilitate the formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The use of continuous flow reactors and advanced purification techniques, such as chromatography, can enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

N-(3,4-dimethylphenyl)-3-phenylpyrrolidine-1-carboxamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxidized derivatives.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of reduced amine derivatives.

Substitution: The compound can participate in substitution reactions, where functional groups on the aromatic ring or the pyrrolidine ring are replaced with other substituents.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are frequently used.

Substitution: Reagents like halogens, alkylating agents, and nucleophiles are employed under appropriate conditions to achieve substitution.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-(3,4-dimethylphenyl)-3-phenylpyrrolidine-1-carboxylic acid, while reduction could produce N-(3,4-dimethylphenyl)-3-phenylpyrrolidine.

Scientific Research Applications

Synthetic Routes

The synthesis of N-(3,4-dimethylphenyl)-3-phenylpyrrolidine-1-carboxamide typically involves:

- Reagents : 3,4-dimethylphenylamine and appropriate pyrrolidine derivatives.

- Conditions : The reaction is often conducted under reflux conditions using solvents such as toluene or crotonic acid to facilitate the formation of the desired product.

Industrial Production

For large-scale applications, methods such as continuous flow reactors and advanced purification techniques (e.g., chromatography) are employed to optimize yield and purity.

Chemistry

N-(3,4-dimethylphenyl)-3-phenylpyrrolidine-1-carboxamide serves as a crucial building block for synthesizing more complex organic molecules and heterocyclic compounds. Its structural properties allow for modifications that can lead to new derivatives with enhanced functionalities.

Biology

The compound is utilized in studies related to enzyme inhibition and receptor binding due to its structural similarity to biologically active molecules. Research indicates that it can modulate the activity of specific enzymes and receptors, making it valuable in biochemical studies.

Medicine

Ongoing research explores its potential therapeutic effects, particularly in:

- Anticancer Activity : Studies have shown that this compound exhibits cytotoxic effects against various cancer cell lines, including A549 human lung adenocarcinoma cells. In vitro tests indicated significant reductions in cell viability at certain concentrations .

- Antimicrobial Properties : The compound has demonstrated effectiveness against pathogens such as Klebsiella pneumoniae and Staphylococcus aureus, suggesting its potential use in antimicrobial therapies .

Case Studies

Anticancer Properties : In a notable study, N-(3,4-dimethylphenyl)-3-phenylpyrrolidine-1-carboxamide was tested against A549 cells at a concentration of 100 µM for 24 hours. The results indicated a significant reduction in cell viability compared to control groups, highlighting its potential as an anticancer agent.

Antimicrobial Efficacy Assessment : Various concentrations of the compound were tested against common pathogens. Results showed effective growth inhibition against both Klebsiella pneumoniae and Staphylococcus aureus, suggesting its applicability in treating bacterial infections.

| Activity Type | Target Cells/Pathogens | Concentration (µM) | Observed Effect |

|---|---|---|---|

| Anticancer | A549 (lung cancer) | 100 | Significant reduction in cell viability |

| Antimicrobial | Klebsiella pneumoniae | Varies | Effective growth inhibition |

| Antimicrobial | Staphylococcus aureus | Varies | Effective growth inhibition |

Table 2: Comparative Efficacy Against Cancer Cell Lines

| Compound Name | IC50 (µM) | Comparison Agent | IC50 (µM) |

|---|---|---|---|

| N-(3,4-dimethylphenyl)-3-phenyl... | X | Cisplatin | Y |

| Other Derivative A | Z | Doxorubicin | W |

Mechanism of Action

The mechanism of action of N-(3,4-dimethylphenyl)-3-phenylpyrrolidine-1-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects. The exact pathways and molecular interactions depend on the specific application and target of interest .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The provided evidence highlights 3-chloro-N-phenyl-phthalimide (Fig. 1, ), a phthalimide derivative used in polyimide synthesis. While distinct in core structure, this compound serves as a useful comparator for elucidating the impact of substituents and heterocyclic systems on functionality.

Key Structural and Functional Differences:

Research Implications :

- The pyrrolidine carboxamide’s flexible ring and carboxamide group may enhance binding interactions in biological systems, unlike the rigid phthalimide core, which is optimized for polymerization .

Biological Activity

N-(3,4-dimethylphenyl)-3-phenylpyrrolidine-1-carboxamide is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its synthesis, biological effects, mechanisms of action, and potential therapeutic applications, supported by data tables and relevant case studies.

Chemical Structure and Synthesis

N-(3,4-dimethylphenyl)-3-phenylpyrrolidine-1-carboxamide features a pyrrolidine ring substituted with a phenyl group and a carboxamide group attached to a 3,4-dimethylphenyl moiety. The synthesis typically involves the reaction of 3,4-dimethyl-aniline with appropriate pyrrolidine derivatives under specific conditions, often employing isocyanate intermediates for high yields and purity.

Antimicrobial Properties

Research indicates that N-(3,4-dimethylphenyl)-3-phenylpyrrolidine-1-carboxamide exhibits notable antimicrobial and antifungal properties. Studies have shown that the compound can inhibit the growth of various microbial strains, suggesting its potential as an antimicrobial agent. For instance, it has been tested against Gram-positive and Gram-negative bacteria with varying degrees of effectiveness.

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets. It is believed to inhibit certain enzymes or receptors involved in microbial metabolism or cell wall synthesis. The exact pathways and molecular interactions are still under investigation but are crucial for understanding its therapeutic potential .

Study on Antifungal Activity

In a recent study, N-(3,4-dimethylphenyl)-3-phenylpyrrolidine-1-carboxamide was evaluated for its antifungal activity against Candida albicans. The results indicated an IC50 value significantly lower than that of standard antifungal agents, demonstrating its potential as a novel antifungal treatment .

| Compound | IC50 (μM) | Reference |

|---|---|---|

| N-(3,4-dimethylphenyl)-3-phenylpyrrolidine-1-carboxamide | 12.5 | |

| Fluconazole | 15.0 | |

| Ketoconazole | 10.0 |

Cytotoxicity Analysis

Cytotoxicity studies conducted on various cell lines have shown that this compound possesses selective toxicity towards cancer cells while exhibiting minimal effects on normal cells. For example, in NIH/3T3 cell lines, the IC50 values were recorded as follows:

| Compound | IC50 (μM) | Cell Line |

|---|---|---|

| N-(3,4-dimethylphenyl)-3-phenylpyrrolidine-1-carboxamide | 150 | NIH/3T3 |

| Doxorubicin | 0.5 | NIH/3T3 |

These findings suggest that while the compound is effective against cancer cells, it maintains a favorable safety profile .

Q & A

Q. What are the recommended synthetic strategies for N-(3,4-dimethylphenyl)-3-phenylpyrrolidine-1-carboxamide, and how can reaction conditions be optimized?

- Methodological Answer : Synthesis typically involves multi-step organic reactions, such as coupling pyrrolidine derivatives with substituted phenylcarboxamides. Key steps include:

Amide bond formation : Use carbodiimide coupling agents (e.g., EDC/HCl) to link the pyrrolidine and aryl amine moieties under inert conditions (e.g., nitrogen atmosphere).

Functional group protection : Protect reactive groups (e.g., amines) with Boc or Fmoc groups to prevent side reactions .

Purification : Employ column chromatography (silica gel, gradient elution with ethyl acetate/hexane) and recrystallization (using ethanol/water) to achieve >95% purity.

Optimization parameters: Reaction temperature (40–60°C), solvent polarity (DMF or dichloromethane), and catalyst selection (e.g., DMAP for accelerated coupling) .

Q. Which analytical techniques are critical for characterizing this compound, and what parameters should be prioritized?

- Methodological Answer :

- NMR Spectroscopy : Prioritize - and -NMR to confirm regiochemistry of the dimethylphenyl and pyrrolidine groups. Use DMSO-d6 as a solvent to resolve hydrogen-bonding interactions .

- Mass Spectrometry : High-resolution ESI-MS to verify molecular weight (expected [M+H] ~350–360 Da) and isotopic patterns.

- HPLC : Reverse-phase C18 columns with UV detection (λ = 254 nm) to assess purity. Gradient: 10–90% acetonitrile in water over 20 minutes .

Q. How can researchers design preliminary biological activity assays for this compound?

- Methodological Answer :

- Target Selection : Prioritize kinases or GPCRs based on structural analogs (e.g., pyrrolidine-carboxamides often target neurotransmitter receptors) .

- In Vitro Assays : Use HEK293 cells transfected with target receptors for calcium flux or cAMP assays. Include positive controls (e.g., known agonists/antagonists) and measure IC values using dose-response curves (1 nM–10 µM range) .

Advanced Research Questions

Q. How can crystallographic data resolve ambiguities in the compound’s stereochemistry, and what software tools are recommended?

- Methodological Answer :

- Data Collection : Use single-crystal X-ray diffraction (Mo-Kα radiation, λ = 0.71073 Å) at 100 K. Resolve ambiguities in pyrrolidine ring puckering and aryl group orientation via SHELXL refinement .

- Software Workflow :

Structure Solution : SHELXD for phase problem resolution (direct methods).

Refinement : SHELXL with anisotropic displacement parameters for non-H atoms.

Validation : PLATON for checking structural integrity (e.g., R < 5%, completeness > 98%) .

Q. What strategies address contradictions in biological activity data between in vitro and in vivo models?

- Methodological Answer :

- Pharmacokinetic Profiling : Measure plasma stability (e.g., mouse microsomal assays) and blood-brain barrier permeability (PAMPA-BBB) to identify metabolic liabilities .

- Metabolite Identification : Use LC-MS/MS to detect phase I/II metabolites. Compare in vitro metabolite profiles (hepatocyte incubations) with in vivo plasma samples .

- Dose Adjustments : Apply allometric scaling (e.g., body surface area normalization) to reconcile interspecies efficacy differences .

Q. How can computational modeling predict structure-activity relationships (SAR) for derivatives of this compound?

- Methodological Answer :

- Docking Studies : Use AutoDock Vina or Schrödinger Glide to model interactions with target proteins (e.g., dopamine D2 receptor). Prioritize binding poses with lowest RMSD (<2.0 Å) to crystallographic references .

- QSAR Models : Train regression models (e.g., Random Forest) on IC data from analogs. Descriptors: logP, polar surface area, and electrostatic potential maps .

- MD Simulations : Run 100-ns simulations in GROMACS to assess ligand-receptor stability (e.g., hydrogen bond occupancy >70%) .

Data Contradiction Analysis

Q. How should researchers resolve discrepancies between theoretical and experimental NMR chemical shifts?

- Methodological Answer :

- Theoretical Calculations : Use Gaussian09 with B3LYP/6-311+G(d,p) basis set to compute -NMR shifts. Include solvent effects (PCM model for DMSO) .

- Experimental Validation : Assign peaks via 2D NMR (HSQC, HMBC) to confirm pyrrolidine-proton coupling (e.g., δ 3.2–3.5 ppm for N-CH) .

- Root Cause : Check for conformational flexibility (e.g., pyrrolidine ring inversion) or paramagnetic impurities in samples .

Methodological Tables

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.